1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a piperazinyl group attached to a pyrrolidinedione core
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the core pyrrolidinedione structure. This is followed by the introduction of the chlorophenyl and fluorobenzyl groups through a series of substitution reactions. The piperazinyl group is then incorporated using appropriate piperazine derivatives. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorobenzyl positions, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-2-[4-(4-fluorobenzyl)piperidin-1-yl]ethanol: This compound shares similar structural features but differs in the presence of an ethanol group instead of a pyrrolidinedione core.
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine: This compound has a pyrazolyl group instead of a fluorobenzyl group
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClFN3O2/c28-21-5-11-24(12-6-21)32-26(33)18-25(27(32)34)31-15-13-30(14-16-31)23-9-3-20(4-10-23)17-19-1-7-22(29)8-2-19/h1-12,25H,13-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKXNTGBDAZUAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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